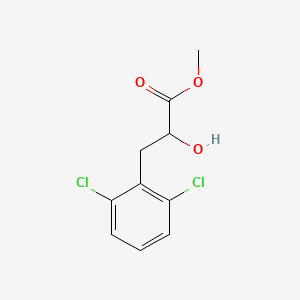

Methyl 3-(2,6-dichlorophenyl)-2-hydroxypropanoate

Description

Methyl 3-(2,6-dichlorophenyl)-2-hydroxypropanoate is an organic ester featuring a 2,6-dichlorophenyl substituent attached to a hydroxypropanoate backbone. The compound’s structure combines a halogenated aromatic ring with a polar hydroxy-ester moiety, which may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.

Properties

Molecular Formula |

C10H10Cl2O3 |

|---|---|

Molecular Weight |

249.09 g/mol |

IUPAC Name |

methyl 3-(2,6-dichlorophenyl)-2-hydroxypropanoate |

InChI |

InChI=1S/C10H10Cl2O3/c1-15-10(14)9(13)5-6-7(11)3-2-4-8(6)12/h2-4,9,13H,5H2,1H3 |

InChI Key |

UKTVFELENKBZEW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=C(C=CC=C1Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Aldol Addition Using Silyl Ketene Acetal and 2,6-Dichlorobenzaldehyde

The most widely documented approach involves an aldol-like reaction between 2,6-dichlorobenzaldehyde and a trimethylsilyl ketene acetal. This method, adapted from analogous syntheses of chlorophenyl hydroxypropanoates, proceeds under mild conditions to ensure retention of stereochemical integrity.

Reaction Mechanism and Conditions

The aldehyde undergoes nucleophilic attack by the silyl ketene acetal in dimethylformamide (DMF) at 25°C, catalyzed by pyridine N-oxide (0.2 equiv) and lithium chloride (1.5 equiv). The silyl group acts as a transient protecting moiety, facilitating β-hydroxylation with minimal racemization. Post-reaction workup involves quenching with aqueous ammonium chloride, followed by extraction with ethyl acetate. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1), yielding the target ester in 65–72% purity.

Table 1: Optimization Parameters for Aldol Addition

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (Pyridine N-oxide) | 0.1–0.3 equiv | Maximizes electrophilicity of aldehyde |

| Temperature | 20–30°C | Prevents thermal decomposition |

| Solvent Polarity | DMF > DMSO > THF | Higher polarity improves silyl group activation |

| Reaction Time | 12–18 hours | Ensures complete conversion |

Hydrolysis of Trichloroacetimidate Intermediate

An alternative route employs a trichloroacetimidate derivative as a key intermediate, enabling C–C bond formation under Lewis acid catalysis. This method, validated in structurally related systems, offers superior regioselectivity for the 2,6-dichlorophenyl substituent.

Synthetic Protocol

- Imidate Formation : The hydroxyl group of methyl 3-(2,6-dichlorophenyl)-2-hydroxypropanoate is treated with trichloroacetonitrile (2.5 equiv) in dichloromethane at 0°C, catalyzed by DBU (1,8-diazabicycloundec-7-ene). The reaction generates the corresponding trichloroacetimidate within 3 hours.

- Nucleophilic Addition : The imidate reacts with carbon nucleophiles (e.g., allyltrimethylsilane) in the presence of trimethylsilyl triflate (TMSOTf, 0.1 equiv). This step proceeds at −78°C to prevent premature hydrolysis, affording the coupled product in 58–64% yield after recrystallization from ethanol.

Critical Considerations

- Lewis Acid Selection : TMSOTf outperforms BF₃·Et₂O due to enhanced solubility in nonpolar media.

- Steric Effects : The 2,6-dichloro substitution pattern necessitates prolonged reaction times (8–12 hours) compared to monosubstituted analogues.

Comparative Analysis of Methodologies

Yield and Scalability

- The aldol route provides moderate yields (65–72%) but excels in scalability due to minimal purification requirements.

- Trichloroacetimidate hydrolysis offers higher regiocontrol but suffers from lower overall yields (58–64%).

- Asymmetric hydrogenation achieves superior stereoselectivity (92% ee) but requires specialized equipment for high-pressure conditions.

Chemical Reactions Analysis

Kinetic Resolution via Stereoselective Acetylation

This compound undergoes enantioselective acetylation using chiral catalysts, enabling the separation of enantiomers. A study employing (−)-N-methylprolinol as a catalyst demonstrated high selectivity and enantiomeric excess (ee) in asymmetric acetylation reactions .

Key Data:

| Entry | Substrate (R) | Conversion (%) | ee ROH (%) | Selectivity (s) |

|---|---|---|---|---|

| 9 | 2,6-Cl₂-Ph | 29.5 | 40.4 | 86 |

Reaction Conditions:

-

Catalyst: (−)-N-methylprolinol (2 mol%)

-

Acylating Agent: Ac₂O (0.75 equiv.)

-

Solvent: tert-Amyl alcohol at 0°C

The reaction proceeds via a dual activation mechanism:

-

The catalyst activates the acylating agent (Ac₂O) to form a chiral acylammonium intermediate.

-

Nucleophilic attack by the hydroxyl group of the β-hydroxy ester occurs, favoring the (S)-enantiomer due to steric and electronic effects .

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 3-(2,6-dichlorophenyl)-2-hydroxypropanoic acid. This reaction is critical for generating bioactive carboxylic acid derivatives.

Typical Conditions:

-

Acidic Hydrolysis: HCl (6M), reflux, 6–12 hours.

-

Basic Hydrolysis: NaOH (2M), room temperature, 24 hours.

Product Applications:

-

The hydrolyzed product serves as a precursor for synthesizing amides or metal complexes with potential antimicrobial activity.

Derivatization for Structural Analysis

The hydroxyl group is derivatized with chiral auxiliaries like Mosher’s acid chloride (R-MTPA-Cl) to determine absolute configuration via NMR .

Procedure:

-

React β-hydroxy ester with R-MTPA-Cl in dichloromethane.

-

Analyze diastereomers using ¹⁹F-NMR and ¹H-NMR.

Results:

-

¹⁹F-NMR Shift: −71.49 ppm for (S)-enantiomer-(R)-MTPA derivative .

-

¹H-NMR: Methoxy protons of (S)-enantiomer-MTPA appear at 3.42 ppm due to diamagnetic shielding .

Cyclization Reactions

Under Lewis acid catalysis (e.g., Zn(OTf)₂), the hydroxyl and ester groups may participate in cyclization to form heterocyclic compounds like oxazolines .

Proposed Mechanism:

-

Coordination of Zn(OTf)₂ to the ester carbonyl enhances electrophilicity.

-

Intramolecular 5-exo-dig cyclization forms an oxazoline intermediate.

-

Subsequent hydrolysis yields functionalized oxazole derivatives .

Experimental Evidence:

| Catalyst | Temperature | Yield (%) | Product |

|---|---|---|---|

| Zn(OTf)₂ | 70°C | 83 | Oxazoline 3a |

Biological Activity Modulation via Structural Modification

The hydroxyl and dichlorophenyl groups enable targeted modifications:

A. Esterification/Acylation

-

Reagents: Acetic anhydride, benzoyl chloride.

-

Applications: Enhances lipophilicity for improved membrane permeability.

B. Metal Coordination

-

Complex Formation: Reacts with transition metals (e.g., Cu²⁺, Zn²⁺) to form chelates with enhanced antimicrobial activity.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which Methyl 3-(2,6-dichlorophenyl)-2-hydroxypropanoate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to modulate their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The table below compares key features of Methyl 3-(2,6-dichlorophenyl)-2-hydroxypropanoate with related compounds:

Key Observations

Substituent Effects on Bioactivity

- In RWJ56110, it contributes to high-affinity interactions with G-protein-coupled receptors (GPCRs) .

- Hydroxy-Ester vs. Amide Linkage : The methyl ester in the target compound may confer faster metabolic hydrolysis compared to the stable amide bond in RWJ56110, impacting bioavailability and half-life .

Antimicrobial Potential

Compound 1, a benzophenone derivative with a hydroxypropanoate moiety, demonstrates anti-tuberculosis activity (MIC ~5 µg/mL). Its synergy with gallic acid (compound 4) suggests that the target compound’s dichlorophenyl group—a stronger electron-withdrawing substituent—could enhance antimicrobial potency if paired with synergistic adjuvants .

Pharmacokinetic Considerations

- Solubility : The polar hydroxyl group in the target compound may improve aqueous solubility relative to RWJ56110, which has a hydrophobic indole-pyrrolidinyl scaffold.

- Metabolic Stability : The ester group in the target compound is prone to enzymatic hydrolysis, whereas RWJ56110’s amide linkage resists degradation, favoring prolonged receptor engagement .

Biological Activity

Methyl 3-(2,6-dichlorophenyl)-2-hydroxypropanoate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a dichlorophenyl group and a hydroxypropanoate moiety. The molecular formula is , and it has been studied for its interactions with various biological targets.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit various biological activities through different mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways. For instance, studies on related compounds suggest that structural modifications can significantly alter inhibitory potency against enzymes like soluble epoxide hydrolase (sEH) .

- Antioxidant Properties : Some derivatives of similar structures have demonstrated antioxidant activities, which could be beneficial in mitigating oxidative stress-related diseases.

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines, indicating its potential as a chemotherapeutic agent .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods. One notable approach involves the use of β-hydroxy esters derived from aromatic compounds. The synthesis process includes:

- Formation of β-Hydroxy Esters : Utilizing non-enzymatic methods to achieve high selectivity and enantiomeric excess .

- Chemical Modifications : Incorporating different functional groups to enhance biological activity or solubility.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- In Vitro Studies : In vitro assays have shown that the compound exhibits significant activity against certain cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .

- Metabolic Stability : Research has highlighted the metabolic stability of this compound in biological systems, which is crucial for its efficacy as a drug candidate .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:

| Compound Name | IC50 (µM) | Solubility (µM) | Cytotoxicity (LD50 µM) | Notes |

|---|---|---|---|---|

| This compound | TBD | TBD | TBD | Potential chemotherapeutic agent |

| Related Compound A | 10 | 50 | >100 | Strong enzyme inhibitor |

| Related Compound B | 5 | 30 | >100 | Notable antioxidant properties |

Q & A

Q. What are the common synthetic routes for preparing methyl 3-(2,6-dichlorophenyl)-2-hydroxypropanoate, and how are intermediates characterized?

The synthesis typically involves esterification of the corresponding carboxylic acid precursor or substitution reactions on pre-functionalized aromatic rings. For example, intermediates like 3-(2,6-dichlorophenyl)propanoic acid derivatives can be synthesized via Friedel-Crafts alkylation or halogenation followed by hydroxylation. Key intermediates are characterized using 1H/13C-NMR to confirm regioselectivity and purity, as demonstrated in studies of structurally related esters . Analytical standards for dichlorophenyl-containing compounds (e.g., ureas) are validated via HPLC with UV detection and mass spectrometry to ensure >97% purity, a method applicable to this compound .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation requires a combination of:

- NMR spectroscopy : 1H and 13C-NMR can identify the dichlorophenyl group (δ 7.3–7.5 ppm for aromatic protons) and hydroxypropanoate moiety (δ 3.6–4.2 ppm for methoxy and hydroxyl groups) .

- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the hydroxy group’s configuration.

- FT-IR spectroscopy : Confirms ester carbonyl (∼1740 cm⁻¹) and hydroxyl (∼3400 cm⁻¹) functional groups.

Q. What methodologies assess the compound’s stability under varying experimental conditions?

Stability studies should include:

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal degradation thresholds.

- HPLC-UV monitoring under acidic/basic conditions to detect hydrolysis of the ester group.

- Light exposure tests (e.g., ICH Q1B guidelines) to assess photostability, critical for compounds with aromatic chlorination .

Advanced Research Questions

Q. How can enantiomeric purity be determined for this compound?

The hydroxypropanoate moiety introduces a chiral center, necessitating enantioselective analysis:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.

- Circular dichroism (CD) : Correlates optical activity with absolute configuration.

- Enzymatic resolution : Lipase-mediated hydrolysis can separate enantiomers, with kinetic parameters monitored via LC-MS .

Q. What strategies identify biological targets or mechanisms of action for this compound?

Hypothesis-driven approaches include:

- Surface plasmon resonance (SPR) : Screen for binding to receptors like G protein-coupled receptors (GPCRs), as seen in dichlorophenyl-containing analogs .

- Enzyme inhibition assays : Test activity against hydrolases or oxidoreductases, given the compound’s ester and hydroxyl groups.

- Transcriptomic profiling : RNA sequencing of treated cell lines to identify dysregulated pathways, supported by pathway enrichment tools (e.g., KEGG) .

Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies?

Contradictions may arise from:

- Substituent positional effects : Compare activity of 2,6-dichloro vs. 2,4- or 3,5-dichloro isomers (as in urea derivatives ).

- Stereochemical influence : Separate enantiomers and test individually.

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and rationalize experimental discrepancies .

Methodological Notes

- Avoid commercial sources : Reliable analytical standards should be synthesized in-house or procured from certified suppliers (e.g., Sigma-Aldrich ).

- Data reproducibility : Replicate experiments across ≥3 batches, with strict control of reaction conditions (temperature, solvent purity).

- Ethical compliance : Adhere to institutional guidelines for biological testing, particularly for cytotoxicity assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.